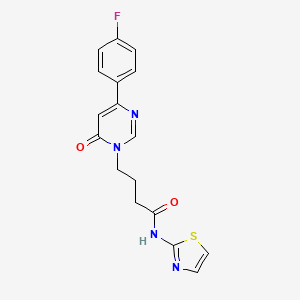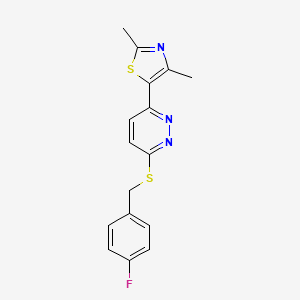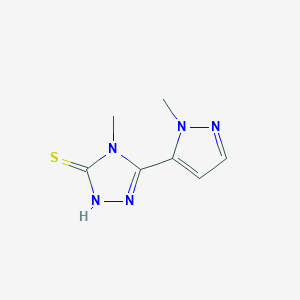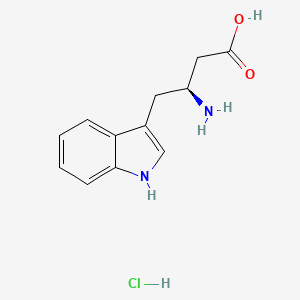![molecular formula C16H15FN2 B2760790 2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-09-0](/img/structure/B2760790.png)
2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazole derivatives, including “this compound”, have a unique molecular structure that allows them to interact easily with the biopolymers of the living system . The benzimidazole core is planar, which is a key feature in its molecular structure .Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives have shown significant promise in anticancer research, demonstrating potent and selective antitumor properties both in vitro and in vivo. Modifications to the benzimidazole nucleus, such as the introduction of fluorine atoms or amino acid conjugation, have been used to enhance the antitumor efficacy and address bioavailability issues, making some derivatives suitable for clinical evaluation (Hutchinson et al., 2002), (Bradshaw et al., 2002).
Antimicrobial Activity
Several studies have synthesized benzimidazole derivatives to target microbial infections, including resistant strains of bacteria. These derivatives have displayed significant antibacterial potency and selectivity, with some showing narrow spectrum activity specific to certain species like Helicobacter pylori. Such compounds could potentially offer new treatments for infections resistant to conventional antibiotics (Kühler et al., 2002), (Ansari & Lal, 2009).
Antituberculosis
Novel benzimidazoles have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, including strains resistant to isoniazid. Some derivatives demonstrated good activity, highlighting the potential of benzimidazole scaffolds for developing new antituberculosis agents (Yoon et al., 2013).
Antifilarial Agents
Compounds from the benzimidazole class have been found to possess significant in vivo antifilarial activity against various filarial worms, indicating their potential as new treatments for filarial infections. This includes activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae in experimentally infected hosts, suggesting a promising avenue for the development of novel antifilarial therapies (Ram et al., 1992).
Orientations Futures
Benzimidazole derivatives have been of wide interest because of their diverse biological and clinical applications . Future research could focus on the synthesis, characterization, and biological activity screening of “2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole” and other benzimidazole derivatives.
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division, making them potential targets for the development of novel antibacterial agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that can inhibit bacterial cell division .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with bacterial cell division, which suggests they may affect pathways related to cell growth and proliferation .
Result of Action
Given the known effects of benzimidazole derivatives on bacterial cell division, it can be inferred that this compound may have a similar impact, potentially inhibiting bacterial growth .
Analyse Biochimique
Biochemical Properties
Cellular Effects
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic activities
Molecular Mechanism
The molecular mechanism of 2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole is not yet fully understood. Benzimidazole derivatives have been found to exhibit cytotoxicity against various cell lines, suggesting that they may interact with cellular biomolecules and influence gene expression .
Propriétés
IUPAC Name |
2-ethyl-1-[(4-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-2-16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBOKBUCCKJFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)
![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)

